Cas no 1283721-16-3 ((adamantan-1-yl)methanesulfonamide)

(adamantan-1-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (adamantan-1-yl)methanesulfonamide
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- Inchi: 1S/C11H19NO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14)
- InChI Key: HYZWXIBOICRLGM-UHFFFAOYSA-N
- SMILES: C12(CS(N)(=O)=O)CC3CC(CC(C3)C1)C2
(adamantan-1-yl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-281490-1.0g |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-281490-5g |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 5g |
$2650.0 | 2023-11-13 | |
1PlusChem | 1P01E8YE-10g |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 10g |
$4919.00 | 2023-12-25 | |
1PlusChem | 1P01E8YE-500mg |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 500mg |
$944.00 | 2023-12-25 | |
A2B Chem LLC | AX43606-250mg |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 250mg |
$511.00 | 2024-04-20 | |
1PlusChem | 1P01E8YE-2.5g |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 2.5g |
$2276.00 | 2023-12-25 | |
A2B Chem LLC | AX43606-1g |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 1g |
$998.00 | 2024-04-20 | |
Aaron | AR01E96Q-250mg |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 250mg |
$647.00 | 2025-02-10 | |
Aaron | AR01E96Q-1g |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 1g |
$1282.00 | 2025-02-10 | |
Aaron | AR01E96Q-10g |
(adamantan-1-yl)methanesulfonamide |
1283721-16-3 | 95% | 10g |
$5428.00 | 2023-12-16 |
(adamantan-1-yl)methanesulfonamide Related Literature
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1. Back matter
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on (adamantan-1-yl)methanesulfonamide
Research Brief on (Adamantan-1-yl)methanesulfonamide (CAS: 1283721-16-3): Recent Advances and Applications
The compound (adamantan-1-yl)methanesulfonamide (CAS: 1283721-16-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activities, and emerging roles in drug discovery. The adamantane moiety, known for its rigidity and lipophilicity, enhances the compound's ability to interact with biological targets, making it a promising candidate for various therapeutic interventions.
Recent studies have highlighted the synthetic pathways for (adamantan-1-yl)methanesulfonamide, emphasizing its efficient production through sulfonylation of adamantane derivatives. The compound's stability and solubility profile have been optimized for in vivo applications, as demonstrated in preclinical models. Notably, its sulfonamide group plays a critical role in modulating enzyme activity, particularly in targeting carbonic anhydrases and other metalloenzymes. This has opened new avenues for its use in treating conditions such as glaucoma, epilepsy, and cancer.
In pharmacological research, (adamantan-1-yl)methanesulfonamide has shown inhibitory effects on specific isoforms of carbonic anhydrase, with selectivity profiles that reduce off-target effects. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy in suppressing tumor growth in xenograft models, attributed to its ability to disrupt pH regulation in cancer cells. Additionally, its neuroprotective properties are being explored for neurodegenerative diseases, with preliminary data indicating potential in mitigating oxidative stress and inflammation.
The compound's mechanism of action involves binding to the active sites of target enzymes, as revealed by X-ray crystallography and molecular docking studies. These structural insights have facilitated the design of derivatives with enhanced potency and specificity. For instance, modifications to the sulfonamide group have yielded compounds with improved blood-brain barrier penetration, broadening its applicability to central nervous system disorders.
Despite these advancements, challenges remain in optimizing the pharmacokinetics and reducing potential toxicity. Ongoing research aims to address these issues through formulation strategies and prodrug approaches. Industry collaborations have also accelerated the development of (adamantan-1-yl)methanesulfonamide-based therapeutics, with several candidates entering early-phase clinical trials.
In conclusion, (adamantan-1-yl)methanesulfonamide represents a versatile scaffold in drug discovery, with demonstrated potential across multiple therapeutic areas. Future research should focus on elucidating its full spectrum of biological activities and translating preclinical findings into clinical benefits. This brief underscores the importance of continued investment in understanding and harnessing this compound's capabilities for advancing human health.
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